molecular formula C13H15N5O2 B2874096 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1286711-31-6

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B2874096
CAS No.: 1286711-31-6
M. Wt: 273.296
InChI Key: JSNSXLLEFDWXQI-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a unique combination of pyrazole, pyridazine, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable nitrile to form the pyridazine ring through a cyclization reaction.

    Attachment of the Piperidine Ring: The pyridazine derivative is further reacted with piperidine under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives with substituted alkyl groups.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

    1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

Uniqueness: 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(20)10-4-8-17(9-5-10)11-2-3-12(16-15-11)18-7-1-6-14-18/h1-3,6-7,10H,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNSXLLEFDWXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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